molecular formula C14H10O6S B4934049 2-(phenylsulfonyl)terephthalic acid

2-(phenylsulfonyl)terephthalic acid

Cat. No. B4934049
M. Wt: 306.29 g/mol
InChI Key: RPLMVJBXGIXGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenylsulfonyl)terephthalic acid is a chemical compound that is widely used in scientific research applications. This compound is a derivative of terephthalic acid and contains a phenylsulfonyl group attached to one of the benzene rings. The unique chemical structure of 2-(phenylsulfonyl)terephthalic acid makes it a valuable tool for researchers studying various biological and chemical processes.

Mechanism of Action

The mechanism of action of 2-(phenylsulfonyl)terephthalic acid is based on its ability to bind to specific sites on proteins and enzymes. This binding can alter the conformation of the protein or enzyme, leading to changes in its activity or function. The fluorescent properties of this compound also allow researchers to monitor these changes in real-time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(phenylsulfonyl)terephthalic acid depend on the specific protein or enzyme being studied. In general, this compound can modulate the activity of enzymes and proteins involved in a variety of cellular processes, including metabolism, signal transduction, and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(phenylsulfonyl)terephthalic acid in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the function of these molecules in a controlled environment. However, the use of this compound is limited by its potential toxicity and the need for specialized equipment to detect its fluorescent properties.

Future Directions

There are several future directions for research involving 2-(phenylsulfonyl)terephthalic acid. One area of interest is the development of new fluorescent probes based on this compound that can be used to study other biological processes. Another direction is the use of this compound in drug discovery, as it may be able to identify new targets for therapeutic intervention.
In conclusion, 2-(phenylsulfonyl)terephthalic acid is a valuable tool for scientific research, particularly in the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. Its unique chemical structure and fluorescent properties make it a versatile compound that can be used in a variety of applications. Further research in this area may lead to the development of new fluorescent probes and the identification of new drug targets.

Synthesis Methods

The synthesis of 2-(phenylsulfonyl)terephthalic acid involves a multi-step process that begins with the reaction of terephthalic acid with sulfuric acid. This reaction produces a sulfonated derivative of terephthalic acid, which is then further reacted with phenyl magnesium bromide to form the final product.

Scientific Research Applications

2-(phenylsulfonyl)terephthalic acid is used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. This compound is particularly useful for studying the binding of small molecules to proteins and enzymes, as it can be used as a fluorescent probe to detect these interactions.

properties

IUPAC Name

2-(benzenesulfonyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-13(16)9-6-7-11(14(17)18)12(8-9)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLMVJBXGIXGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.